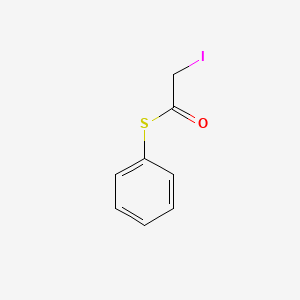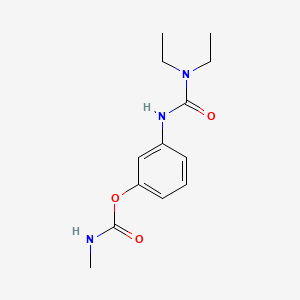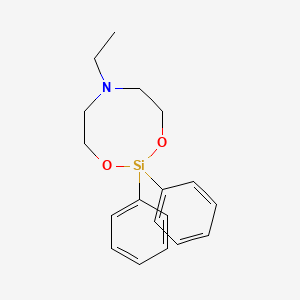
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane is a unique organosilicon compound characterized by its distinctive structure, which includes an ethyl group, two phenyl groups, and a dioxazasilocane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane typically involves the reaction of ethylsilane with diphenylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Ethylsilane and diphenylamine.
Catalyst: A suitable Lewis acid, such as aluminum chloride.
Conditions: Elevated temperatures (around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent (e.g., dichloromethane).
Major Products Formed
Oxidation: Formation of silicon oxides and hydroxides.
Reduction: Formation of silanes and siloxanes.
Substitution: Formation of substituted dioxazasilocane derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane involves its interaction with specific molecular targets and pathways. The compound’s silicon atom can form stable bonds with various functional groups, allowing it to act as a versatile building block in chemical reactions. Additionally, its phenyl groups contribute to its stability and reactivity, enabling it to participate in a wide range of chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenyl-1,3,6,2-dioxazasilocane: Lacks the ethyl group, resulting in different reactivity and applications.
6-Methyl-2,2-diphenyl-1,3,6,2-dioxazasilocane: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
2,2-Diphenyl-1,3,6,2-dioxazasilocane: Similar structure but different substituents, affecting its properties and uses.
Uniqueness
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
71573-86-9 |
|---|---|
Molekularformel |
C18H23NO2Si |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
6-ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C18H23NO2Si/c1-2-19-13-15-20-22(21-16-14-19,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
InChI-Schlüssel |
APQPWLJUJAPTDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCO[Si](OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


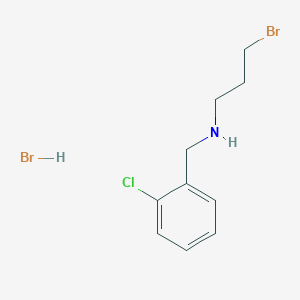
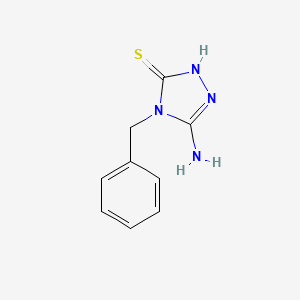


![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
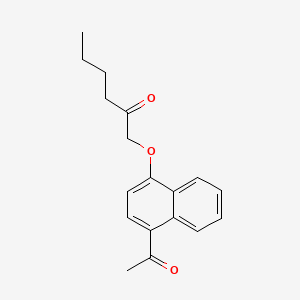
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)

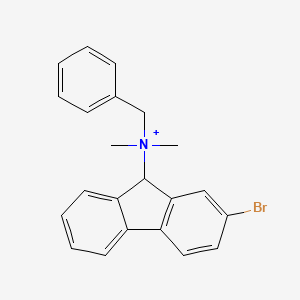
![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
